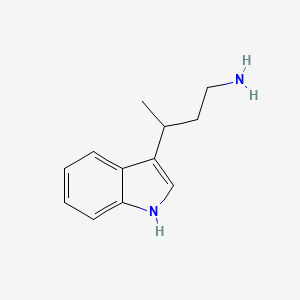

3-(1H-indol-3-yl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)butan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-9(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14H,6-7,13H2,1H3 |

InChI Key |

BKBIHYWPZTVITO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

For 3-(1H-indol-3-yl)butan-1-amine, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, reveals characteristic signals for the indole (B1671886) ring protons, the aliphatic chain protons, and the amine group protons. The aromatic region generally shows signals for the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole moiety. The aliphatic region displays signals for the methine proton, the two methylene (B1212753) groups, and the methyl group of the butan-amine side chain.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Indole NH | ~8.0 | br s |

| Aromatic CH (Indole) | ~7.0-7.6 | m |

| H-2 (Indole) | ~6.9 | s |

| H-3' (Methine) | ~3.1 | m |

| H-1' (Methylene) | ~2.8 | t |

| H-2' (Methylene) | ~1.9 | m |

| NH₂ | ~1.5 | br s |

| H-4' (Methyl) | ~1.3 | d |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. br s = broad singlet, m = multiplet, t = triplet, d = doublet, s = singlet.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering a direct count of the different carbon environments.

The ¹³C NMR spectrum of this compound will show a series of signals corresponding to the eight carbons of the indole ring and the four carbons of the butan-amine side chain. The chemical shifts of the indole carbons are characteristic of aromatic and heteroaromatic systems, while the aliphatic carbons resonate at higher field (lower ppm values).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-7a (Indole) | ~136 |

| C-3a (Indole) | ~127 |

| C-4, C-5, C-6, C-7 (Indole) | ~111-122 |

| C-2 (Indole) | ~122 |

| C-3 (Indole) | ~119 |

| C-1' (Methylene) | ~42 |

| C-3' (Methine) | ~35 |

| C-2' (Methylene) | ~34 |

| C-4' (Methyl) | ~22 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the aliphatic chain. For instance, correlations would be observed between the H-1' methylene protons and the H-2' methylene protons, and between the H-2' protons and the H-3' methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~3.1 ppm would correlate with the carbon signal at ~35 ppm, confirming their assignment as the H-3' and C-3' pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule. A key correlation would be observed between the H-2 proton of the indole ring and the C-3 and C-3a carbons, as well as between the H-3' methine proton and the C-2 and C-3 carbons of the indole ring, firmly establishing the attachment point of the butan-amine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, although for the achiral this compound, its primary use would be to confirm through-space interactions consistent with the established connectivity.

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atoms in this compound. The spectrum would show two distinct signals, one for the indole nitrogen and another for the primary amine nitrogen, each with a characteristic chemical shift reflecting its unique chemical environment. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments are often more time-consuming.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the determination of the elemental formula of the compound by comparing the experimentally measured mass to the calculated masses of possible formulas. For this compound (C₁₂H₁₆N₂), HRMS would be used to confirm its molecular formula by matching the observed mass of the molecular ion [M+H]⁺ to the theoretical value.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 189.1386 | Typically within 5 ppm of calculated |

This precise mass measurement provides strong evidence for the elemental composition of the molecule, complementing the structural information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The presence of the primary amine (R-NH₂) group is identified by two medium-intensity stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. orgchemboulder.com A broad N-H wagging band is also expected between 910-665 cm⁻¹. orgchemboulder.com The indole N-H stretch appears as a sharp band around 3400 cm⁻¹. The C-N stretching vibration of the aliphatic amine is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching from the indole ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 | Sharp, Medium |

| Primary Amine N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Variable |

| Aliphatic C-H | Stretch | 3000-2850 | Medium to Strong |

| Primary Amine N-H | Bend (Scissoring) | 1650-1580 | Medium to Strong |

| Aromatic C=C | Stretch | 1600-1450 | Variable |

| Aliphatic C-N | Stretch | 1250-1020 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides unambiguous proof of structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not found in the reviewed literature, the methodology has been applied to closely related indole derivatives. nih.govmdpi.com For a suitable single crystal of the title compound, X-ray diffraction analysis would yield critical data, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.com Furthermore, it would reveal the conformation of the butylamine (B146782) side chain relative to the indole ring and detail the intermolecular interactions, such as hydrogen bonds involving the amine and indole N-H groups, which govern the crystal packing. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula, serving as a crucial check for purity and confirming the empirical formula. For this compound, with the molecular formula C₁₂H₁₆N₂, the theoretical elemental composition is used to validate the identity of a newly synthesized batch. nih.gov

Table 3: Elemental Analysis Data for C₁₂H₁₆N₂

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 76.55% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.57% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.88% |

| Total | | | 188.274 | 100.00% |

Structure Activity Relationship Sar Studies of Indole Butanamine Scaffolds

Importance of Indole (B1671886) Nitrogen Substitution (N1-H vs. N-alkylated)

The substitution at the indole nitrogen (N1) position plays a pivotal role in modulating the pharmacological profile of indole-containing compounds. In many instances, the presence of a hydrogen atom at the N1 position (N1-H) is crucial for biological activity, as it can act as a hydrogen bond donor, facilitating interactions with target receptors.

However, N-alkylation of the indole ring can also lead to compounds with enhanced properties. For example, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives designed as tubulin polymerization inhibitors, the N-methylation of the indole was a key structural feature. nih.govrsc.org This modification, combined with other structural elements, resulted in compounds with potent antiproliferative activities against various cancer cell lines. nih.govrsc.org One of the most promising compounds from this series, 7d, which incorporates the N-methylated indole, exhibited significant inhibitory effects on tubulin polymerization and induced apoptosis in cancer cells. nih.govrsc.org

This highlights that while the N1-H motif is often important, strategic N-alkylation can be a valuable strategy for optimizing the potency and pharmacokinetic properties of indole derivatives.

Impact of Side Chain Length and Branching on Biological Activities

The length and branching of the alkylamine side chain attached to the indole ring are critical determinants of biological activity. Variations in the side chain can significantly affect a compound's affinity for its target, as well as its metabolic stability and bioavailability.

For instance, in the development of monoamine reuptake inhibitors, modifications to the side chain of indole derivatives have been shown to influence both potency and selectivity. While the specific compound 3-(1H-indol-3-yl)butan-1-amine was not the primary focus of these studies, the principles derived from related structures are highly relevant. For example, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, the structure of the side chain was a key factor in achieving high affinity for the norepinephrine (B1679862) transporter. researchgate.net

Influence of Chiral Centers on Pharmacological Potential

The presence of chiral centers in a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

For this compound, the carbon atom at the 3-position of the butane (B89635) chain is a chiral center. Therefore, this compound can exist as two enantiomers, (R)-3-(1H-indol-3-yl)butan-1-amine and (S)-3-(1H-indol-3-yl)butan-1-amine. The spatial arrangement of the substituents around this chiral center can profoundly influence how the molecule binds to its biological target.

While specific studies on the differential activities of the enantiomers of this compound are not extensively reported in the provided search results, the principle of stereoselectivity is well-established in medicinal chemistry. For many biologically active compounds, one enantiomer is significantly more potent than the other, and in some cases, the less active enantiomer may even have undesirable side effects. Therefore, the synthesis and pharmacological evaluation of individual enantiomers are crucial steps in the drug discovery and development process.

Effect of Substituents on the Indole Ring on Biological Effects

The introduction of substituents onto the indole ring is a common strategy for modulating the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its biological activity.

Studies on various indole derivatives have demonstrated the significant impact of ring substitution. For example, in the context of monoamine reuptake inhibitors, substitution on the indole moiety was explored to improve potency and selectivity. researchgate.netdrugbank.com Similarly, the development of antimicrobial and antitubercular agents based on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives highlighted the importance of incorporating active groups like chloro and trifluoromethyl into the indole framework to enhance biological activity. researchgate.net

In a series of 3-phenyl-1H-indoles evaluated as inhibitors of Mycobacterium tuberculosis, the nature of the substituents on the indole ring was found to be a key determinant of antimycobacterial activity. nih.gov The results suggested that steric factors associated with the substituents played a more significant role than their electronic properties in inhibiting bacterial growth. nih.gov

These findings underscore the principle that strategic substitution on the indole ring can be a powerful tool for fine-tuning the pharmacological properties of indole-based compounds.

Derivatization Strategies to Explore SAR

To systematically explore the structure-activity relationships of the this compound scaffold, various derivatization strategies can be employed. These strategies involve modifying the amine group and introducing substituents onto the indole ring.

Amine Modifications

The primary amine group of this compound is a key functional group that can be readily modified to generate a diverse range of derivatives. Common modifications include:

Acylation: Reaction of the amine with acyl chlorides or anhydrides yields amides. This transformation can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Sulfonylation: Treatment of the amine with sulfonyl chlorides produces sulfonamides. These derivatives often exhibit different biological activities compared to their amide counterparts due to the distinct electronic and steric properties of the sulfonyl group.

Reductive Amination: Reaction of the amine with aldehydes or ketones in the presence of a reducing agent leads to the formation of secondary or tertiary amines. This allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling a thorough exploration of the SAR.

Indole Ring Substitutions

Introducing substituents at various positions on the indole ring is another critical strategy for exploring SAR. This can be achieved through various synthetic methods, allowing for the incorporation of a wide range of functional groups, including:

Halogens (e.g., fluorine, chlorine, bromine)

Nitro groups

Alkyl and alkoxy groups

Cyano groups

Other heterocyclic rings

By systematically varying the position and nature of these substituents, it is possible to map out the specific structural requirements for optimal biological activity.

Side Chain Modifications

The side chain of the indole butanamine scaffold is a key determinant of its pharmacological profile. Modifications to this part of the molecule can significantly alter its interaction with biological targets, leading to changes in potency and selectivity.

Research into related indole structures has demonstrated that even minor alterations to the side chain can have profound effects. For instance, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are analogous to indole butanamines, the introduction of small alkyl groups at the C3 position of the indoline (B122111) ring was found to enhance selectivity for the norepinephrine transporter (NET) over the serotonin (B10506) transporter (SERT). researchgate.net Specifically, compounds bearing a 3,3-dimethyl group on the indoline ring exhibited potent inhibition of NET with IC50 values in the low nanomolar range (2.7-6.5 nM). researchgate.net

Furthermore, studies on indole-3-heterocycles have shown that optimizing the side chains attached to the indole and a linked heterocyclic core can dramatically improve oral bioavailability. researchgate.net This suggests that for this compound, modifications to the butylamine (B146782) side chain could be a viable strategy to enhance pharmacokinetic properties.

In the context of STING (stimulator of interferon genes) inhibitors based on an indol-3-yl-N-phenylcarbamic amide scaffold, SAR studies have indicated that the introduction of halides or alkyl substituents at the meta- and para-positions of the phenylcarbamic amide moiety could be structurally modified to improve inhibitory activity. nih.gov This highlights the importance of exploring substitutions on aromatic rings within the side chain.

The following table summarizes the effects of side chain modifications on the activity of various indole derivatives, providing a basis for predicting the impact of similar changes to the this compound scaffold.

| Compound Series | Side Chain Modification | Observed Effect | Reference |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Small alkyl substitution at C3 of the indoline ring | Enhanced selectivity for NET over SERT | researchgate.net |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | 3,3-dimethyl group on the indoline ring | Potent NET inhibition (IC50 = 2.7-6.5 nM) | researchgate.net |

| Indole-3-heterocycles | Optimization of side chains attached to the indole and oxadiazole cores | Dramatically improved oral bioavailability | researchgate.net |

| Indol-3-yl-N-phenylcarbamic amides | Introduction of halides or alkyl substituents on the phenylcarbamic amide moiety | Potential for improved STING inhibitory activity | nih.gov |

Correlation of Structural Parameters with In Vitro Efficacy

The in vitro efficacy of indole butanamine derivatives is intrinsically linked to their structural parameters. Understanding this correlation is crucial for the rational design of more potent and selective compounds.

Studies on various indole-containing compounds have provided valuable data correlating structural features with in vitro activity, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

For example, a series of novel indole amines were synthesized and screened for their anti-acetylcholinesterase activity. nih.gov The in vitro studies revealed that some of these compounds exhibited IC50 values comparable to the standard drug galantamine. nih.gov Specifically, two of the synthesized indole amines had IC50 values of 4.28 µM and 4.66 µM, respectively, against acetylcholinesterase. nih.gov This demonstrates a direct correlation between the specific substitution patterns on the indole amine scaffold and their enzymatic inhibitory potency.

In the development of monoamine reuptake inhibitors based on a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold, specific substitutions on both the 3-phenyl group and the indole moiety were explored. drugbank.com This led to the discovery of a compound that inhibited the norepinephrine transporter with an IC50 value of 4 nM and exhibited 86-fold selectivity over the serotonin transporter. drugbank.com This underscores the importance of substituent effects on both the indole core and the side chain in determining in vitro efficacy and selectivity.

A structure-activity relationship study on indol-3-yl-N-phenylcarbamic amides as STING inhibitors identified a compound with a half-maximal inhibitory concentration of 11.5 nM. nih.gov The study suggested that the introduction of specific substituents at the meta- and para-positions of the phenylcarbamic amide moiety was key to achieving this high potency. nih.gov

The table below presents in vitro efficacy data for several indole derivatives, illustrating the correlation between their structure and biological activity.

| Compound Series | Target | Key Structural Features | In Vitro Efficacy (IC50) | Reference |

| Indole amines | Acetylcholinesterase | Specific amine substitutions | 4.28 µM and 4.66 µM | nih.gov |

| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Norepinephrine Transporter | Specific substitutions on the 3-phenyl group and indole moiety | 4 nM | drugbank.com |

| Indol-3-yl-N-phenylcarbamic amides | STING | Substituents at meta- and para-positions of the phenylcarbamic amide | 11.5 nM | nih.gov |

These findings collectively suggest that a systematic exploration of substitutions on both the indole ring and the butanamine side chain of this compound is likely to yield compounds with tailored in vitro efficacy for a variety of biological targets. The lipophilicity, electronic properties, and steric bulk of these substituents are all critical parameters that can be fine-tuned to optimize activity.

Investigation of Biological Activities Preclinical and in Vitro

Antimicrobial Properties

The antimicrobial potential of indole-containing compounds has been a subject of significant research interest. Investigations have spanned across antibacterial, antifungal, and antitubercular activities, revealing promising results for certain derivatives.

In Vitro Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

A number of studies have highlighted the efficacy of indole (B1671886) derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives demonstrated broad-spectrum antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The most potent compound in this series, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, exhibited minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM. nih.gov Staphylococcus aureus was identified as a particularly sensitive bacterium to these derivatives. nih.gov

Similarly, tris(1H-indol-3-yl)methylium salts have shown high in vitro activity, with MIC values between 0.13 and 1.0 µg/mL against both antibiotic-sensitive and resistant bacterial strains. nih.gov Another study on aminoguanidyl indole derivatives reported potent antibacterial activities with MICs in the range of 2–16 µg/mL against ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings underscore the potential of the indole scaffold in combating bacterial infections.

Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range | Reference |

|---|---|---|---|---|

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | S. aureus, L. monocytogenes | E. coli, P. aeruginosa, S. Typhimurium, En. cloacae | 37.9–152.1 µM | nih.gov |

| Tris(1H-indol-3-yl)methylium salts | High activity | Some activity | 0.13–2.0 µg/mL | nih.govnih.gov |

| Aminoguanidyl indole derivatives | MRSA | ESKAPE pathogens | 2–64 µg/mL | nih.gov |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | S. aureus, MRSA | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | ≤ 0.28 µM (for 13b) | mdpi.com |

In Vitro Antifungal Activity

The antifungal properties of indole derivatives have also been explored. A study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives found that their antifungal activity surpassed that of reference drugs bifonazole (B1667052) and ketoconazole. nih.gov The most sensitive fungal strain to these compounds was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Another research work synthesized a series of novel 1H-indole derivatives and screened them for antifungal activity against Aspergillus niger and Candida albicans, with some compounds demonstrating potent activity. nanobioletters.com

Table 2: In Vitro Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Fungal Strains | Activity | Reference |

|---|---|---|---|

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | T. viride, A. fumigatus | Exceeded activity of bifonazole and ketoconazole | nih.gov |

| Novel 1H-indole derivatives | A. niger, C. albicans | Potent activity observed for some derivatives | nanobioletters.com |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The search for new antitubercular agents has led to the investigation of indole derivatives. A study focused on substituted 4-(1H-indol-3-yl) pyrimidines, which were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain. scholarsresearchlibrary.com Certain synthesized compounds exhibited significant activity, with MIC values of 6.25 µg/ml, which was comparable to the standard drug pyrazinamide. scholarsresearchlibrary.com Another series of 1,2,3-trisubstituted indolizines were also screened for their antitubercular activity against both susceptible H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govnih.gov Several of these compounds were active against the H37Rv strain with MICs ranging from 4 to 32 µg/mL. nih.govnih.gov

**Table 3: Antitubercular Activity of Selected Indole Derivatives against *M. tuberculosis***

| Compound/Derivative Class | M. tuberculosis Strain | MIC Range | Reference |

|---|---|---|---|

| Substituted 4-(1H-indol-3-yl) pyrimidines | H37Rv | 6.25 µg/ml (for some compounds) | scholarsresearchlibrary.com |

| 1,2,3-Trisubstituted indolizines | H37Rv, MDR strains | 4–64 µg/mL | nih.govnih.gov |

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The mechanisms underlying the antimicrobial effects of indole derivatives are varied. For α,ω-di(indole-3-carboxamido)polyamine conjugates, it has been suggested that membrane perturbation is a key mechanism of action for both their intrinsic antimicrobial activities and their ability to potentiate antibiotics. mdpi.com Specifically, one analogue was capable of disrupting the bacterial membrane of both S. aureus and MRSA, as well as the outer membrane of P. aeruginosa. mdpi.com For tris(1H-indol-3-yl)methylium salts, it is proposed that they can form pores in the cytoplasmic membrane of microbial cells, which facilitates the entry of the molecules into the pathogen. nih.gov In the context of antitubercular activity, docking studies of indolizine (B1195054) derivatives have suggested that the enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase could be potential molecular targets. nih.gov

Antiproliferative and Cytotoxic Activity

Beyond their antimicrobial properties, indole derivatives have been investigated for their potential as anticancer agents.

In Vitro Screening against Various Cancer Cell Lines

A series of 1H-indazole-3-amine derivatives, which are structurally related to indoles, were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One compound in this series demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells. nih.gov This compound was found to induce apoptosis and affect the cell cycle. nih.gov In another study, new derivatives of 3-aminopyrazolo[3,4-b]pyridine were synthesized and tested for their antiproliferative activity, with one compound showing cytotoxic properties against three human cancer cell lines. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Indole-Related Derivatives

| Compound/Derivative Class | Cancer Cell Lines | IC50 Value | Reference |

|---|---|---|---|

| 1H-indazole-3-amine derivatives | K562 (chronic myeloid leukemia) | 5.15 µM (for compound 6o) | nih.gov |

| 3-aminopyrazolo[3,4-b]pyridine derivatives | Various human cancer cell lines | Cytotoxic properties observed | nih.gov |

Selectivity against Cancer Cells vs. Healthy Cells (In Vitro Cytotoxicity Assays)

While direct cytotoxic data for 3-(1H-indol-3-yl)butan-1-amine is not extensively available in the public domain, the broader class of indole derivatives has demonstrated significant and often selective anticancer activity. Research into various substituted indoles reveals a consistent pattern of cytotoxicity toward cancer cell lines, with some compounds showing encouraging selectivity, thereby sparing healthy, non-cancerous cells.

For instance, studies on novel indole derivatives have shown potent activity against a range of cancer cell lines. One study highlighted a series of urea-containing indole derivatives that exhibited strong inhibition of SRC kinase and significant cell death in breast, lung, and prostate cancer cell lines, while displaying weak toxicity towards normal cells. nih.gov Compound 16 from this study, for example, showed potent cytotoxicity against lung and prostate cancer cells. nih.gov Another investigation into indoline (B122111) derivatives identified a compound, HNPMI , which demonstrated higher cytotoxicity against MCF-7 and SkBr3 breast cancer cells than the conventional chemotherapeutic agent cyclophosphamide, without affecting non-cancerous H9C2 cells. wits.ac.za

Furthermore, research on indole-3-carbinol (B1674136) (I3C) has shown that it inhibits the proliferation of THP-1 acute myeloid leukemia cells in a dose- and time-dependent manner with minimal toxicity to normal monocytes. nih.gov This selectivity is a crucial attribute for any potential anticancer agent, aiming to maximize efficacy against tumors while minimizing side effects. The structural similarity of this compound to these active compounds suggests it may also possess selective cytotoxic properties, a hypothesis that warrants direct experimental validation.

Table 1: Cytotoxicity of Representative Indole Derivatives Against Cancer and Normal Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity | Reference |

| Compound 16 | Lung & Prostate | Not specified | HEK293 | Weak toxicity | nih.gov |

| HNPMI | MCF-7 | 64.10 | H9C2 | Not affected | wits.ac.za |

| HNPMI | SkBr3 | 119.99 | H9C2 | Not affected | wits.ac.za |

| Indole-3-carbinol (I3C) | THP-1 | Proliferation inhibited | Normal monocytes | Minimal toxicity | nih.gov |

This table presents data for related indole derivatives to illustrate the potential for selective cytotoxicity within this class of compounds.

Potential Induction of Apoptosis or Cell Cycle Arrest (In Vitro Studies)

The induction of apoptosis (programmed cell death) and cell cycle arrest are key mechanisms through which many anticancer agents exert their effects. Numerous studies have established that various indole derivatives are effective inducers of these processes in cancer cells. nih.gov

Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) are well-documented to induce apoptosis in a variety of human cancers. nih.gov For example, I3C has been shown to induce G1 cell cycle arrest and apoptosis in the THP-1 monocytic cell line. nih.gov This was associated with the overexpression of G1-acting cell cycle genes like p21, p27, and p53, and the downregulation of CDK2. nih.gov The apoptotic effect was further confirmed by the upregulation of the Fas receptor and downregulation of the anti-apoptotic protein BCL2. nih.gov

Similarly, another study on a novel indoline derivative, HNPMI , found that it induced apoptosis in breast cancer cells, as evidenced by increased caspase-3 and -9 activity and DNA fragmentation. wits.ac.za The induction of apoptosis is a desirable characteristic for an anticancer compound as it eliminates cancer cells in a controlled manner that minimizes inflammation.

Given that the indole scaffold is a common feature in these apoptosis-inducing agents, it is plausible that this compound could also modulate cellular pathways leading to apoptosis or cell cycle arrest in cancer cells. However, direct experimental evidence is necessary to confirm this potential.

Enzyme Inhibitory Properties

The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. Indole derivatives have been investigated for their inhibitory effects on a variety of enzymes implicated in disease.

Inhibition of Specific Enzymes (e.g., Acetyl-CoA Cholesterol Acyltransferase (ACAT) for related compounds)

For example, a series of novel indoline derivatives were synthesized and found to be potent ACAT inhibitors. nih.gov One such compound, pactimibe (B69775) sulfate, inhibited macrophage, hepatic, and intestinal ACAT activity with IC50 values of 1.9, 0.7, and 0.7 µM, respectively. nih.gov Another study on indoline-based sulfamide (B24259) derivatives also reported compounds with potent anti-foam cell formation activity, which is related to ACAT inhibition. nih.gov The structural relationship of this compound to these ACAT inhibitors suggests it could be a candidate for similar enzymatic inhibition, though this requires empirical verification.

Table 2: ACAT Inhibitory Activity of a Representative Indoline Derivative

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Pactimibe Sulfate | Macrophage ACAT | 1.9 | nih.gov |

| Pactimibe Sulfate | Hepatic ACAT | 0.7 | nih.gov |

| Pactimibe Sulfate | Intestinal ACAT | 0.7 | nih.gov |

This table shows data for a related indoline derivative to illustrate the potential for ACAT inhibition by this class of compounds.

Kinetics of Enzyme Inhibition

Detailed kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive). For the ACAT-inhibiting indole derivatives, the mechanism is often competitive, where the inhibitor vies with the substrate for the enzyme's active site. scbt.com However, without direct experimental data for this compound, its specific mode of enzyme inhibition remains speculative. Future research should focus on elucidating the kinetic parameters of its interaction with potential target enzymes.

Receptor Binding and Modulation (In Vitro)

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Indole amines, due to their structural resemblance to the neurotransmitter serotonin (B10506), are particularly known for their interactions with serotonin receptors.

Interaction with Neurotransmitter Receptors (e.g., Serotonin Receptors for related indole amines)

The nervous system relies on a complex network of neurotransmitters and their receptors to function. Serotonin (5-hydroxytryptamine or 5-HT), an indoleamine, plays a crucial role in regulating mood, appetite, and sleep. acnp.org Many indolealkylamines exhibit binding affinity for various serotonin receptor subtypes. nih.goviaea.org

Research on N1- and/or C7-alkyl-substituted derivatives of alpha-methyltryptamine, which are structurally related to this compound, has shown that these compounds can bind with significant affinity and selectivity to 5-HT2 receptors. nih.gov For instance, N1-n-propyl-5-methoxy-alpha-methyltryptamine binds to 5-HT2 receptors with a Ki of 12 nM, showing high selectivity over other 5-HT receptor subtypes. nih.gov The affinity of these compounds is influenced by the nature and position of alkyl substituents on the indole ring, highlighting the potential for fine-tuning receptor interaction through chemical modification. nih.gov

Given that this compound is an indole amine, it is highly probable that it interacts with one or more serotonin receptor subtypes. The specific binding profile and whether it acts as an agonist or antagonist would need to be determined through radioligand binding assays and functional studies.

Table 3: Binding Affinity of a Representative Indolylalkylamine for Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| N1-n-propyl-5-methoxy-alpha-methyltryptamine | 5-HT2 | 12 | nih.gov |

| N1-n-propyl-5-methoxy-alpha-methyltryptamine | 5-HT1A | 7100 | nih.gov |

| N1-n-propyl-5-methoxy-alpha-methyltryptamine | 5-HT1B | 5000 | nih.gov |

| N1-n-propyl-5-methoxy-alpha-methyltryptamine | 5-HT1C | 120 | nih.gov |

This table illustrates the serotonin receptor binding profile of a related indolylalkylamine, indicating the potential for receptor interaction by compounds of this class.

Binding Affinity Studies

No published studies were identified that have investigated the binding affinity of this compound at any specific receptor sites.

Agonist or Antagonist Activity in Cell-Based Assays

There is no available data from cell-based assays to characterize this compound as either an agonist or an antagonist at any known receptor.

Other Potential In Vitro Biological Activities (e.g., Anti-inflammatory, Immunomodulatory)

No in vitro studies have been published that explore the anti-inflammatory, immunomodulatory, or any other biological activities of this compound.

Mechanistic Insights and Molecular Interactions

Target Identification and Validation (In Vitro, Cell-Based)

There is no publicly available scientific literature that identifies or validates the specific biological targets of 3-(1H-indol-3-yl)butan-1-amine through in vitro or cell-based assays.

Ligand-Target Binding Studies (e.g., SPR, ITC)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the ligand-target binding of this compound have been found in the public domain. Consequently, there is no data on its binding affinity, kinetics, or thermodynamics with any biological target.

Cellular Uptake and Localization Studies (In Vitro)

Information regarding the cellular uptake and subcellular localization of this compound is not available in the reviewed scientific literature.

Molecular Pathways Modulation (e.g., gene expression, protein phosphorylation)

There are no published studies that have investigated the effects of this compound on molecular pathways, including but not limited to, changes in gene expression or protein phosphorylation.

In Silico Molecular Docking and Dynamics Simulations

A search of the scientific literature did not yield any studies on in silico molecular docking or molecular dynamics simulations involving this compound.

Due to the absence of molecular docking studies, there are no predictions available for the binding modes or affinities of this compound with any potential biological targets.

Without target identification and molecular modeling studies, the key amino acid residues that might be involved in the interaction with this compound remain unknown.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide a detailed understanding of the geometric and electronic properties of 3-(1H-indol-3-yl)butan-1-amine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements of a molecule, known as conformers, which arise from the rotation around single bonds. The flexible butylamine (B146782) side chain of this compound allows for multiple low-energy conformers. Identifying these conformers and their relative energies is crucial for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (indole-butyl) | 1.51 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-C-C (butyl chain) | 112.5° |

| Dihedral Angle | C-C-C-N (butyl chain) | 178.9° |

| Note: The data in this table is illustrative and represents typical values obtained from geometry optimization calculations. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the entire molecule. This distribution influences the molecule's ability to act as an electron donor or acceptor in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.64 |

| Note: The data in this table is illustrative and represents typical values obtained from FMO analysis. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated and visualized using electrostatic potential (ESP) maps. These maps display the electrostatic potential on the surface of the molecule, with different colors representing different charge potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the ESP map would likely show a negative potential around the nitrogen atom of the amine group and the indole ring, with a positive potential around the amine hydrogens.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. niscpr.res.in

Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to assign signals to specific atoms in the molecule. Similarly, predicted IR frequencies can help to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the indole and amine groups, and the C-H stretches of the alkyl chain. scirp.org

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Indole N-H | 8.10 | 8.08 |

| Aromatic C-H | 7.0-7.6 | 7.0-7.5 |

| CH₂ (next to amine) | 2.85 | 2.82 |

| CH₂ (next to indole) | 2.95 | 2.93 |

| Note: The data in this table is illustrative. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules.

These simulations can reveal how the molecule changes its shape in a solution, which is crucial for understanding its behavior in a biological environment. MD can also be used to calculate thermodynamic properties such as the free energy of binding to a receptor, providing insights into the molecule's potential biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While a full QSAR study requires a dataset of multiple compounds with measured activities, the principles can be applied to understand the potential of a single molecule like this compound.

QSAR models are built by calculating various molecular descriptors for a set of molecules and then using statistical methods to correlate these descriptors with their biological activities. nih.gov Descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For this compound, descriptors such as its molecular weight, logP, and the number of hydrogen bond donors and acceptors would be important inputs for a QSAR model. Such models have been developed for other 3-substituted indole derivatives to predict their anti-inflammatory and antimicrobial activities. researchgate.netresearchgate.net

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery and chemical research. For a compound like this compound, a derivative of tryptamine (B22526), QSAR studies on analogous compounds can offer significant predictive power regarding its biological activities.

QSAR models are built upon the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a series of related compounds with known activities, mathematical models can be developed to predict the activity of new, untested compounds. For tryptamine derivatives, these models often focus on interactions with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, as well as other targets like the NMDA receptor. nih.gov

One advanced QSAR technique applied to tryptamine derivatives is Holographic QSAR (HQSAR). This method is advantageous as it does not require the manual alignment of molecules, a common challenge in 3D-QSAR. Instead, HQSAR uses molecular fragments as descriptors, which are then encoded into a molecular hologram. nih.govdoaj.org Studies on a large set of tryptamine derivatives have successfully used HQSAR to establish predictive models for their binding affinities at various receptors. nih.gov These models are statistically validated to ensure their predictive capability for new compounds. researchgate.net

For this compound, a hypothetical QSAR study would involve calculating a range of molecular descriptors and correlating them with experimentally determined biological activity, such as receptor binding affinity (IC50 or Ki values). The resulting model could then be used to predict the activity of other, yet-to-be-synthesized, analogs.

Table 1: Illustrative QSAR Model Data for Tryptamine Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted pIC50 (5-HT2A) |

| Tryptamine | 160.22 | 1.75 | 38.3 | 5.8 |

| α-Methyltryptamine | 174.25 | 2.15 | 38.3 | 6.5 |

| This compound | 188.27 | 2.55 | 38.3 | (Predicted) |

| 5-MeO-DMT | 218.30 | 2.30 | 47.5 | 7.2 |

Note: The predicted pIC50 value for this compound is hypothetical and would be determined by the specific QSAR model developed.

Identification of Key Physico-chemical Descriptors

The development of robust predictive models is contingent on the identification of the most relevant physico-chemical descriptors. These descriptors are numerical representations of various molecular properties that influence a compound's biological activity. For tryptamine derivatives, including this compound, these descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Electronic Descriptors: These describe the electron distribution within the molecule and are crucial for receptor interactions. For tryptamines, electron-related descriptors have been shown to be major contributors to their hallucinogenic activities. maps.org The indole ring, being an aromatic system, plays a significant role in these electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule. The presence and position of substituents, such as the alpha-methyl group in this compound, can significantly impact how the molecule fits into a receptor's binding pocket.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor of a molecule's lipophilicity. This property influences a compound's ability to cross cell membranes, including the blood-brain barrier, which is essential for psychoactive effects. nih.govnih.gov Studies on tryptamine derivatives have shown a clear relationship between LogP and certain biological activities. nih.gov

Other important descriptors for tryptamines include hydrogen bond donors and acceptors, which are critical for anchoring the ligand within the receptor binding site. nih.gov The primary amine group of this compound is a key hydrogen bond donor.

Table 2: Key Physico-chemical Descriptors for this compound

| Descriptor Type | Descriptor Name | Value (Calculated) | Significance |

| Electronic | Dipole Moment | ~2.5 D | Influences long-range interactions with the receptor. |

| HOMO/LUMO Energies | Variable | Relates to chemical reactivity and charge transfer interactions. | |

| Steric | Molecular Volume | ~190 ų | Determines the fit within the binding pocket. |

| Molar Refractivity | ~60 cm³/mol | Relates to polarizability and van der Waals interactions. | |

| Lipophilic | LogP | ~2.55 | Affects membrane permeability and solubility. |

| Topological | Polar Surface Area (PSA) | ~38.3 Ų | Influences transport properties and hydrogen bonding capacity. |

| Number of Rotatable Bonds | 4 | Contributes to conformational flexibility. |

Note: The values presented are estimations and would be precisely calculated using specialized software in a formal study.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For tryptamine derivatives, pharmacophore models are often developed based on their interactions with serotonin receptors. nih.gov

A typical pharmacophore for a serotonin receptor ligand would include features such as:

An aromatic ring (representing the indole nucleus).

A hydrogen bond donor (the amine nitrogen).

A hydrogen bond acceptor (if applicable, from substituents).

Hydrophobic regions.

A positive ionizable feature (the protonated amine at physiological pH). frontiersin.org

For this compound, a pharmacophore model would map these essential features onto its three-dimensional structure. This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov Virtual screening allows for the rapid identification of other molecules, potentially from different chemical classes, that fit the pharmacophore and are therefore likely to exhibit similar biological activity. youtube.comyoutube.com This approach can lead to the discovery of novel compounds with desired pharmacological profiles.

The process of receptor-based pharmacophore modeling can also be employed, where the known structure of the target receptor is used to define the key interaction points. nih.gov This has been particularly useful for targets like the serotonin receptors, where crystal structures are available. youtube.com

In the context of this compound, virtual screening could be used to identify compounds with potentially higher affinity or selectivity for specific serotonin receptor subtypes, or to find compounds with entirely new scaffolds that mimic its key interactive features.

Analytical Method Development for Research Applications

The robust analytical characterization of research compounds is fundamental to ensuring the validity and reproducibility of scientific findings. For 3-(1H-indol-3-yl)butan-1-amine, a chiral indoleamine, the development of specific and sensitive analytical methods is crucial for its investigation in various research contexts. These methods are essential for confirming its identity, assessing its purity, quantifying it in different media, and screening for its biological properties. The following sections detail the development and application of various analytical techniques for this purpose.

Conclusions and Future Research Directions

Summary of Key Academic Findings on 3-(1H-indol-3-yl)butan-1-amine and Related Indole (B1671886) Amines

Academic research specific to this compound is limited in the public domain. However, the broader class of indole amines, characterized by the versatile indole scaffold, has been the subject of extensive investigation for decades. colab.wsnih.gov The indole nucleus is a privileged structure in medicinal chemistry, widely distributed in biologically active molecules, both natural and synthetic. nih.govbohrium.com Research has consistently shown that indole-containing compounds exhibit a vast array of biological activities and are crucial in numerous human physiological processes and diseases. bohrium.comresearchgate.net

Key findings for indole amines, which provide a predictive framework for the potential relevance of this compound, include:

Diverse Biological Targets: Indole derivatives interact with a multitude of therapeutic targets, including G-protein coupled receptors, ion channels, and enzymes. nih.govresearchgate.net This promiscuity is driven by the unique chemical properties of the indole ring, which can participate in various molecular interactions. bohrium.com

Neurological Activity: Many indole amines, such as serotonin (B10506) and tryptamine (B22526), are fundamental neurotransmitters or their precursors, playing critical roles in mood, cognition, and behavior. colab.wsnih.gov

Anticancer Potential: The indole structure is a key component in compounds developed as anticancer agents. For instance, inhibitors of Indoleamine 2,3-Dioxygenase (IDO), an enzyme involved in tumor immune escape, are a major focus of cancer immunotherapy research. nih.gov

Antioxidant Properties: The indole ring itself possesses intrinsic antioxidant capabilities, with the ability to scavenge free radicals. The specific functional groups attached to the indole core modulate this activity. acs.org

The interest in indole compounds within biological systems has grown significantly over the years, leading to a rich body of literature on their synthesis, function, and potential therapeutic applications. colab.ws

Identification of Knowledge Gaps

Despite the wealth of research on the indole class, significant knowledge gaps persist, particularly for less-common derivatives like this compound.

Compound-Specific Data: The most immediate gap is the near-complete lack of published pharmacological, toxicological, and mechanistic data for this compound. Its specific biological targets, metabolic fate, and potential therapeutic effects are currently unknown.

Structure-Activity Relationship (SAR): While broad SAR studies exist for many indole series, detailed understanding of how a butylamine (B146782) side chain at the C3 position, with a methyl group on the chain, influences receptor affinity and functional activity is not well-established compared to simpler tryptamines.

Detailed Reaction Mechanisms: For many indole reactions, especially those involving atmospheric chemistry or complex biological transformations, the precise mechanisms remain elusive. copernicus.org For example, while the oxidation of the parent indole has been studied computationally, the influence of specific side chains on these pathways is not fully understood. copernicus.org

Translational Research: A significant gap exists between the discovery of biologically active indole compounds and their development into clinically approved therapeutics. Many promising candidates fail due to unforeseen toxicity or poor pharmacokinetic profiles.

Potential for Further Exploration of Biological Applications

The established activities of related indole amines suggest several promising avenues for the biological exploration of this compound.

Central Nervous System (CNS) Applications: Given the structural similarity to tryptamines, this compound could be investigated for activity at serotonin, dopamine, or other CNS receptors. Its potential role as a neuromodulator, antipsychotic, or antidepressant agent warrants exploration.

Oncology: The compound could be screened as an inhibitor of enzymes like Indoleamine 2,3-Dioxygenase (IDO) or histone deacetylases, both of which are validated targets in cancer therapy and are known to be modulated by indole-based molecules. researchgate.netnih.gov

Anti-inflammatory and Antioxidant Agents: Research indicates that indole derivatives can play a role in managing anti-inflammatory responses. researchgate.net The intrinsic antioxidant potential of the indole ring suggests that this compound could be explored for its utility in conditions associated with oxidative stress. acs.org

Plant Biology: Related molecules like Indole-3-butyric acid are well-known plant hormones that promote root formation. wikipedia.org While an amine and not a carboxylic acid, the shared indole-butane skeleton suggests potential, albeit likely different, roles in plant growth regulation or defense.

Future Directions in Synthetic Methodology Development

The synthesis of specifically substituted indoles like this compound presents unique challenges that drive innovation in synthetic chemistry.

Regioselectivity: Controlling substitution at the C3 position of the indole nucleus without side reactions is a classic challenge. Future methods will likely focus on more efficient and milder catalytic systems to improve yields and selectivity.

Handling Unstable Intermediates: The preparation of indolylmethyl electrophiles can be difficult due to the high reactivity and tendency of these intermediates to dimerize or oligomerize. researchgate.net

Flow Chemistry: The use of microflow reactors offers a promising solution for handling unstable intermediates by allowing for rapid reactions and precise control over temperature and reaction time, often leading to higher yields and reproducibility compared to batch processes. researchgate.net

One-Pot Syntheses: Developing multi-step, one-pot reactions to build the substituted butan-1-amine side chain directly onto the indole core would represent a significant increase in efficiency, reducing purification steps and waste. bohrium.com

Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools to bridge existing knowledge gaps and guide future research on this compound before committing significant laboratory resources.

Predicting Biological Targets: Molecular docking simulations can be used to screen this compound against libraries of known protein structures (e.g., serotonin receptors, IDO) to predict binding affinity and identify the most promising biological targets. nih.gov

Mechanism and Reactivity Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, predict kinetic parameters, and explain the reactivity of the indole nucleus. acs.orgcopernicus.orgcopernicus.org This can be applied to understand its metabolic stability and potential for forming reactive metabolites.

Pharmacophore Modeling and QSAR: By analyzing the structures of known active indole amines, 3D-QSAR pharmacophore models can be generated. nih.gov These models can predict the biological activity of this compound and guide the design of new, more potent analogues.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound. nih.gov This early-stage assessment is crucial for prioritizing compounds with drug-like potential.

Collaborative Research Opportunities in Chemical Biology

The exploration of novel molecules like this compound is an inherently interdisciplinary endeavor. The complexity of moving from a chemical structure to a potential therapeutic necessitates strong collaborations.

Chemists and Biologists: Synthetic chemists are needed to devise efficient routes to the compound and its analogues, while biologists and pharmacologists are required to perform the in vitro and in vivo screening to identify and validate biological activity. bohrium.comx-mol.com

Computational and Experimental Scientists: A synergistic relationship between computational chemists, who can model and predict properties, and experimental scientists, who can synthesize and test these predictions, can dramatically accelerate the discovery process. acs.org

Academia and Industry: Partnerships between academic research groups, which often focus on fundamental discovery and mechanism, and pharmaceutical companies, which have the resources for large-scale screening, optimization, and clinical development, are essential for translating basic research into medical applications.

Harnessing the chemistry of the indole heterocycle continues to drive discoveries in biology and medicine, and the focused study of new derivatives, facilitated by such collaborations, will undoubtedly continue this trend. researchgate.netx-mol.com

Q & A

Basic: What are the established synthetic methodologies for 3-(1H-indol-3-yl)butan-1-amine, and what factors influence yield optimization?

Methodological Answer:

Synthesis typically involves condensation reactions between indole derivatives (e.g., 1H-indole-3-carboxaldehyde) and amine precursors (e.g., butylamine) under acidic or basic catalysis. For analogous compounds like 3-Methyl-1-phenylbutan-1-amine hydrochloride, stoichiometric ratios, reaction time (12–24 hours), and inert atmospheres (N₂/Ar) are critical to prevent oxidation . Yield optimization requires iterative adjustment of pH (e.g., pH 6–8 for Schiff base formation) and purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane). Monitoring intermediates with TLC/HPLC ensures reaction progression .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different cellular assays?

Methodological Answer:

Discrepancies often stem from assay variability (cell type, receptor density) or compound purity. Standardize assays using:

- Validated cell lines (e.g., HEK-293T with stable GPCR overexpression).

- Orthogonal methods : Radioligand binding (e.g., ³H-labeled analogs) vs. functional assays (cAMP/calcium flux).

- Purity validation : LC-MS (>95% purity) and NMR (e.g., absence of Schiff base byproducts) .

For example, studies on formyl peptide receptor agonists emphasize controlling intracellular pH and co-factors (e.g., GTP for G-protein coupling) to reconcile divergent EC₅₀ values .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 189.14).

- ¹H/¹³C NMR : Identifies indole NH (δ 10.5–11.0 ppm), aliphatic chain protons (δ 1.5–3.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR : Verifies N-H stretches (~3400 cm⁻¹) and C-N bonds (~1250 cm⁻¹).

For example, ¹H NMR of 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole distinguishes stereochemistry via coupling constants .

Advanced: What experimental designs are recommended for investigating this compound’s interaction with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

- In silico docking : Use AutoDock Vina to predict binding poses to GPCRs (e.g., serotonin receptors).

- Functional assays :

- cAMP accumulation (HEK-293 cells with luciferase reporters).

- β-arrestin recruitment (BRET/FRET-based systems).

- Mutagenesis : Replace key receptor residues (e.g., Asp³.³² in 5-HT₂A) to validate binding pockets .

Include negative controls (e.g., receptor-knockout cells) and quantify efficacy via concentration-response curves (log[agonist] vs. response).

Basic: What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

- Storage : Airtight, light-resistant vials under inert gas (Ar/N₂) at -20°C.

- Lyophilization : For aqueous solutions, lyophilize and store at -80°C.

- Stability testing : HPLC every 6 months to monitor degradation (e.g., oxidation to indole-3-carboxylic acid derivatives) .

Avoid exposure to humidity and acidic/basic conditions, as amines are prone to hydrolysis.

Advanced: How can computational models synergize with experimental data to predict the metabolic pathways of this compound?

Methodological Answer:

- In silico prediction : SwissADME/MetaPrint2D identify likely Phase I (e.g., N-dealkylation) and Phase II (glucuronidation) pathways.

- In vitro validation :

- Microsomal assays : Incubate with human liver microsomes + NADPH, analyze metabolites via UPLC-QTOF-MS.

- CYP inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

For example, modeling of 3-(1H-imidazol-5-yl)butan-2-amine predicted N-dealkylation, later confirmed experimentally . Cross-reference PubChem data for structural analogs to refine predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.